Methyl 3-(6-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(6-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic organic compound featuring a hybrid structure combining tetrahydroquinazoline, piperazine, and aryl moieties. The tetrahydroquinazoline core contributes rigidity and hydrogen-bonding capacity, while the methyl carboxylate group enhances solubility. Structural elucidation of such compounds typically employs techniques like NMR, IR, and X-ray crystallography, with software such as SHELX facilitating refinement .
Properties
IUPAC Name |
methyl 3-[6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClN4O5/c1-18-7-9-20(28)17-23(18)30-12-14-31(15-13-30)24(33)6-4-3-5-11-32-25(34)21-10-8-19(26(35)37-2)16-22(21)29-27(32)36/h7-10,16-17H,3-6,11-15H2,1-2H3,(H,29,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFVRLNIFMLFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(6-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS Number: 896371-56-5) is a complex organic compound that exhibits various biological activities. This article explores its biological activity, including its pharmacological effects and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C27H31ClN4O5 |
| Molecular Weight | 527.0 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : Compounds in this class have shown effective antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae and E. coli .
Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of the quinazoline moiety, which has been associated with various anticancer activities in other studies. For example:
- Mechanism of Action : Quinazolines are known to inhibit specific kinases involved in cancer cell proliferation and survival . The piperazine ring may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Case Studies and Research Findings
- Study on Piperazine Derivatives : A study highlighted the synthesis of piperazine-based compounds that demonstrated strong inhibitory effects on acetylcholinesterase and urease enzymes. These findings suggest that this compound may also exhibit similar enzyme inhibition properties .
- Docking Studies : Computational docking studies have shown that this compound can effectively bind to target proteins involved in disease mechanisms, indicating its potential as a lead compound for drug development .
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to Methyl 3-(6-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific pathways involved in cell proliferation. Studies have shown that derivatives of similar structures can effectively target human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) with IC50 values ranging from 1.9 to 7.52 μg/mL .
- Case Study : A series of methyl derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. These studies utilized molecular docking techniques to understand the binding affinities of these compounds to target proteins involved in cancer progression .
Neurological Applications
The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems:
- Antidepressant and Anxiolytic Effects : Research has indicated that piperazine derivatives can modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders .
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity:
- Mechanism : The presence of halogenated aromatic systems can enhance the antimicrobial efficacy by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions:
| Step | Reaction Type | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Alkylation | Methyl iodide | Introduce methyl group |
| 2 | Cyclization | Piperazine | Form piperazine ring |
| 3 | Oxidation | Oxidizing agent | Introduce keto groups |
| 4 | Carboxylation | Carboxylic acid | Introduce carboxylic acid functionality |
This synthetic pathway highlights the complexity involved in developing this compound for research purposes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with two classes of molecules:
Piperazine-linked quinolinecarboxylic acids (e.g., 7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid) .
Tetrahydroimidazopyridine carboxylates (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) .
Table 1: Structural and Functional Comparison
Pharmacological Potential
- However, specific binding data are unavailable in the provided evidence.
- Tetrahydroquinazoline vs. Tetrahydroimidazopyridine : The tetrahydroquinazoline core may offer greater metabolic stability compared to the imidazopyridine analogue due to reduced ring strain and enhanced hydrogen-bonding capacity.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| Quinazoline core formation | Knoevenagel condensation (EtOH, 80°C) | Cyclization | 60-75% |
| Piperazine-hexyl coupling | DCM, EDC, TEA, RT, 12h | Amide bond formation | 50-65% |
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and functional groups (e.g., methyl ester at δ ~3.8 ppm, piperazine protons at δ ~2.5-3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 547.5) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% by area normalization) .
Q. Table 2: Analytical Data Comparison
| Technique | Key Peaks/Features | Purpose | Reference |
|---|---|---|---|
| 1H NMR | δ 7.2-8.1 ppm (aromatic protons) | Confirm aromatic substitution pattern | |
| HRMS | [M+H]+ = 547.2015 | Verify molecular formula (C27H28ClN4O5) |
Advanced: How can researchers optimize reaction yields in the final coupling step?
Answer:
Low yields in the piperazine-hexyl coupling step often arise from steric hindrance or incomplete activation. Strategies include:
- Solvent Optimization : Switch from DCM to DMF to enhance solubility of intermediates .
- Catalyst Screening : Replace EDC with HATU for improved coupling efficiency .
- Temperature Control : Increase reaction temperature to 40°C to accelerate kinetics while avoiding decomposition .
- In-Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion (~90%) .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Answer:
Variations in reported IC50 values (e.g., kinase inhibition assays) may stem from:
- Purity Differences : Impurities >2% can skew results; re-purify via preparative HPLC .
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and incubation time (1h vs. 24h) .
- Structural Analogues : Compare with derivatives (e.g., trifluoromethyl vs. chloro substituents) to isolate substituent effects .
Q. Example Resolution Pathway :
Re-test the compound under standardized assay protocols.
Cross-validate using orthogonal techniques (e.g., SPR vs. fluorescence polarization).
Synthesize and test a common reference compound (e.g., staurosporine) as a control .
Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Key residues (e.g., hinge region Lys/Asn) guide substituent modifications .
- QSAR Modeling : Employ Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with bioactivity .
- MD Simulations : GROMACS simulations (50 ns) assess binding stability and identify critical hydrogen bonds .
Q. Table 3: Computational Parameters
| Method | Software | Key Outputs | Reference |
|---|---|---|---|
| Docking | AutoDock Vina | Binding affinity (ΔG), pose validation | |
| QSAR | Gaussian 09 | Hammett constants, logP correlations |
Advanced: How can low solubility in aqueous buffers be mitigated for in vitro assays?
Answer:
- Co-Solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) via esterase-labile linkages .
- Salt Formation : Convert the free base to a hydrochloride salt (improves solubility by >10-fold in PBS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
